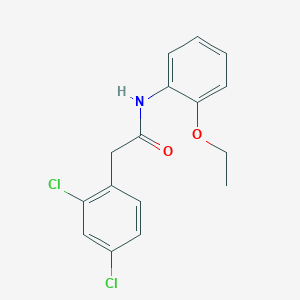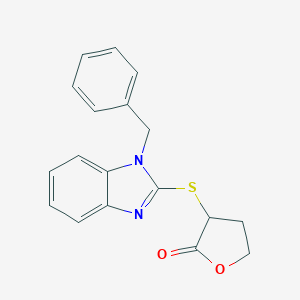
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide, commonly known as diclofenac ethylamine, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, inflammation, and fever. It is a derivative of diclofenac sodium, which is one of the most commonly used NSAIDs. Diclofenac ethylamine is known for its potent analgesic and anti-inflammatory effects and has been extensively studied for its potential use in various research applications.
Wirkmechanismus
Diclofenac ethylamine exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting the activity of COX enzymes, diclofenac ethylamine reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac ethylamine has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been shown to have a variety of other physiological effects, including the inhibition of platelet aggregation, the reduction of fever, and the modulation of immune function. Diclofenac ethylamine has also been shown to have a good safety profile and is generally well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac ethylamine has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also highly potent and exhibits a wide range of therapeutic effects, making it an ideal candidate for the treatment of various inflammatory and painful conditions. However, diclofenac ethylamine also has some limitations, including the potential for adverse effects in certain individuals and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on diclofenac ethylamine. One area of research is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of research is the investigation of the potential use of diclofenac ethylamine in the treatment of various types of cancer. Additionally, further studies are needed to better understand the mechanisms underlying the therapeutic effects of diclofenac ethylamine and to identify potential new targets for drug development.
Synthesemethoden
Diclofenac ethylamine is synthesized by reacting 2,4-dichlorophenylacetic acid with 2-ethoxyaniline in the presence of thionyl chloride and triethylamine. The reaction yields diclofenac ethylamine as a white crystalline solid, which is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Diclofenac ethylamine has been extensively studied for its potential use in various research applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it an ideal candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
Produktname |
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C16H15Cl2NO2 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-15-6-4-3-5-14(15)19-16(20)9-11-7-8-12(17)10-13(11)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChI-Schlüssel |
PIYJHHGVZXSOOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)



![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)

![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)